molecular formula C19H19FN2O3 B2657421 N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methylphenoxy)acetamide CAS No. 905663-84-5

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methylphenoxy)acetamide

Cat. No.: B2657421
CAS No.: 905663-84-5
M. Wt: 342.37
InChI Key: AFHZIXFGUDIAHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methylphenoxy)acetamide (CAS 955244-63-0) is a chemical compound with a molecular formula of C20H21FN2O3 and a molecular weight of 356.4 g/mol . Its structure features a 5-oxopyrrolidin-3-ylmethyl core, substituted at the nitrogen atom by a 4-fluorophenyl ring and at the carbon atom by a 2-(2-methylphenoxy)acetamide group . This places it within the class of N-(substituted phenyl)acetamides, a category known to exhibit a variety of biological activities . Such compounds are frequently investigated in pharmaceutical and agrochemical research for their potential as protease inhibitors, analgesic agents, and antioxidant compounds, and for their activity as dihydrofolate reductase (DHFR) inhibitors . The structural motifs present in this molecule, including the fluorinated aromatic ring and the acetamide linkage, are often associated with herbicidal and pesticidal properties, making it a candidate for use in agricultural science studies . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3/c1-13-4-2-3-5-17(13)25-12-18(23)21-15-10-19(24)22(11-15)16-8-6-14(20)7-9-16/h2-9,15H,10-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHZIXFGUDIAHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methylphenoxy)acetamide typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring, which can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, where a fluorinated aromatic compound reacts with the pyrrolidinone intermediate.

    Attachment of the Phenoxy Acetamide Moiety: The final step involves the coupling of the phenoxy acetamide moiety to the fluorophenyl-substituted pyrrolidinone. This can be achieved through an amide bond formation reaction using reagents such as carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the phenoxy or fluorophenyl groups, using nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres using solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides); reactions are conducted in polar or non-polar solvents depending on the nature of the substituents.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound, each with potentially different pharmacological properties.

Scientific Research Applications

Anticonvulsant Activity

Recent studies have demonstrated that derivatives of N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methylphenoxy)acetamide exhibit notable anticonvulsant activity. In animal models, these compounds have shown efficacy in preventing seizures induced by maximal electroshock and pentylenetetrazole, suggesting their potential as new antiepileptic drugs (AEDs) .

Table 1: Anticonvulsant Activity in Animal Models

CompoundMES Efficacy (%)6-Hz Model Efficacy (%)Toxicity (TD50)
Compound 205025Not indicated
Phenytoin (reference)100-Established

Neurological Disorders

Given its anticonvulsant properties, this compound is being investigated for its potential use in treating various neurological disorders, including:

  • Epilepsy : The compound's ability to inhibit seizures positions it as a candidate for further development as an AED.
  • Anxiety Disorders : Preliminary studies suggest that compounds with similar structures may exhibit anxiolytic effects, warranting further exploration.

Other Therapeutic Areas

Research into related compounds has indicated potential applications in other areas such as:

  • Pain Management : Some derivatives have shown promise in modulating pain pathways.
  • Cancer Therapy : Investigations into selective androgen receptor modulators (SARMs) related to this compound indicate possible applications in cancer treatment due to their anabolic effects without typical androgenic side effects .

Case Studies and Research Findings

Several studies have focused on the structure-activity relationship (SAR) of this compound and its analogs:

  • Anticonvulsant Screening : A study evaluated various derivatives for their efficacy against seizures using standardized models. Results indicated that modifications to the pyrrolidine ring significantly influenced anticonvulsant activity .
  • Pharmacokinetics and Toxicology : Research highlighted the pharmacokinetic profiles of selected derivatives, assessing their absorption, distribution, metabolism, and excretion (ADME) properties alongside toxicity assessments in animal models .

Mechanism of Action

The mechanism of action of N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed pharmacological effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Core Heterocycle Variations

(a) Pyrazole-Based Analog: 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide
  • Structure: Replaces pyrrolidinone with a pyrazole ring, substituted with 4-chlorophenyl and cyano groups.
  • The pyrazole core may enhance metabolic stability compared to pyrrolidinone but reduces hydrogen-bonding capacity due to aromaticity .
  • Key Difference: The main compound’s pyrrolidinone core may offer conformational flexibility and hydrogen-bonding sites absent in rigid pyrazole analogs.
(b) Benzothiazole Derivatives (e.g., N-(benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide)
  • Structure: Benzothiazole replaces pyrrolidinone, with acetamide attached to the heterocycle.
  • Activity : Benzothiazoles are associated with antimicrobial and anticancer activities due to their aromatic π-system and sulfur atom .
  • Key Difference: The benzothiazole’s planar structure may improve DNA intercalation but reduce solubility compared to the main compound’s pyrrolidinone.
(c) Pyrimidine Derivative: N-[4-(4-Fluorophenyl)-5-hydroxyphenyl]-2-(4-methylphenyl)carboxamide
  • Structure : Pyrimidine core with fluorophenyl and methylphenyl groups.
  • Activity : Pyrimidines are common in antiviral and anticancer agents (e.g., 5-fluorouracil). The hydroxyl group may enhance solubility .

Pyrrolidinone-Based Analogs

(a) Sembragiline (N-[(3S)-1-{4-[(3-Fluorophenyl)methoxy]phenyl}-5-oxopyrrolidin-3-yl]acetamide)
  • Structure: Shares the pyrrolidinone core but substitutes 3-fluorophenylmethoxy and has (3S) stereochemistry.
  • Activity: Sembragiline is a monoamine oxidase inhibitor (MAOI) used in neurodegenerative diseases. Stereochemistry and substituent position critically influence target specificity .
  • Key Difference: The main compound’s 4-fluorophenyl and 2-methylphenoxy groups may alter blood-brain barrier penetration compared to sembragiline’s 3-fluorophenylmethoxy.
(b) Thiadiazole Hybrid: 2-(Benzylsulfanyl)-N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide
  • Structure: Integrates pyrrolidinone with a thiadiazole ring and benzylsulfanyl group.
  • Activity : Thiadiazoles are explored for antimicrobial and antitumor activity. Sulfur atoms may enhance radical scavenging but increase toxicity risks .

Pharmacokinetic and Physicochemical Comparisons

Compound Core Structure Key Substituents Lipophilicity (LogP) Biological Activity
Main Compound Pyrrolidinone 4-Fluorophenyl, 2-methylphenoxy ~3.2 (estimated) Undisclosed (likely CNS-targeted)
2-Chloro-N-[1-(4-chlorophenyl)-...acetamide Pyrazole 4-Chlorophenyl, cyano ~2.8 Insecticidal
N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide Benzothiazole 4-Fluorophenyl ~3.5 Antimicrobial
Sembragiline Pyrrolidinone 3-Fluorophenylmethoxy ~2.9 MAO inhibition

Notes:

  • The main compound’s higher estimated LogP (due to 2-methylphenoxy) suggests improved membrane permeability over sembragiline.

Biological Activity

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methylphenoxy)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, in vitro and in vivo evaluations, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Chemical Formula : C20H21FN2O3
  • Molecular Weight : 360.39 g/mol
  • CAS Number : 896293-42-8

The structure features a pyrrolidine ring, a fluorophenyl group, and an acetamide moiety, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Pyrrolidine Ring : The initial step involves the formation of the pyrrolidine ring through cyclization reactions.
  • Amide Bond Formation : The reaction of the pyrrolidine derivative with 2-(2-methylphenoxy)acetic acid leads to the formation of the desired amide.
  • Purification : The final compound is purified using techniques such as recrystallization or chromatography.

In Vitro Studies

Various studies have evaluated the biological activity of this compound:

  • Enzyme Inhibition : The compound has been tested for its inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and histone deacetylases (HDACs). For instance, it showed moderate inhibitory activity against HDAC3 with an IC50 value of approximately 3.4 µM, indicating its potential as a therapeutic agent in cancer treatment .
  • Antibacterial Activity : Preliminary tests indicated that the compound exhibits antibacterial properties against several strains of bacteria, including Salmonella typhi and Bacillus subtilis. The results suggest moderate to strong activity, making it a candidate for further development as an antibacterial agent .
  • Binding Affinity : Studies involving bovine serum albumin (BSA) binding interactions demonstrated that the compound has favorable binding characteristics, which are crucial for its pharmacokinetic profile .

In Vivo Studies

In vivo evaluations are essential to understand the pharmacodynamics and therapeutic potential of this compound:

  • Toxicity Assessment : Initial toxicity studies indicate that the compound has a favorable safety profile at therapeutic doses, although further comprehensive studies are needed to establish safety margins.
  • Efficacy in Animal Models : In animal models of disease, this compound has shown promise in reducing tumor growth and modulating immune responses, which could be beneficial in cancer therapy .

Case Studies and Research Findings

Several research articles have documented findings related to this compound:

StudyFindings
Demonstrated moderate HDAC inhibition with potential implications in cancer treatment.
Showed antibacterial activity against multiple strains with IC50 values indicating efficacy.
Evaluated pharmacokinetics and safety in animal models, suggesting low toxicity at effective doses.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis of N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methylphenoxy)acetamide?

  • Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., reflux temperature, solvent selection) and catalytic systems. For example, palladium-catalyzed reductive cyclization reactions using formic acid derivatives as CO surrogates have been effective in generating structurally similar pyrrolidinone derivatives . Purification via column chromatography (e.g., silica gel) and recrystallization from toluene can improve yield and purity, as demonstrated in analogous acetamide syntheses .

Q. How can researchers assess the purity of this compound and identify impurities?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is a standard method. For instance, impurity profiling using a C18 column, 0.1% trifluoroacetic acid in water/acetonitrile gradients, and UV detection at 254 nm has resolved impurities down to 0.1% levels in related fluorophenyl acetamides . Mass spectrometry (LC-MS) can further confirm molecular ion peaks and detect trace byproducts.

Q. What spectroscopic techniques are critical for structural characterization?

  • Methodological Answer :

  • X-ray crystallography provides definitive confirmation of stereochemistry and intermolecular interactions, as shown for structurally similar N-substituted acetamides (e.g., dihedral angles between fluorophenyl and pyrrolidinone moieties) .
  • NMR spectroscopy : 1^1H and 13^13C NMR can identify key signals, such as the 4-fluorophenyl proton resonances (δ ~7.2–7.4 ppm) and the pyrrolidinone carbonyl (δ ~170–175 ppm) .

Advanced Research Questions

Q. How can contradictory pharmacological data (e.g., varying binding affinities) for this compound be resolved?

  • Methodological Answer : Contradictions may arise from differences in assay conditions (e.g., pH, ionic strength) or conformational flexibility.

  • Structural analysis : Compare crystal structures (e.g., hydrogen bonding patterns in the pyrrolidinone ring) to identify bioactive conformers .
  • Dose-response studies : Use orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance) to validate target engagement under standardized conditions.

Q. What computational strategies are effective for predicting the compound’s metabolic stability and off-target effects?

  • Methodological Answer :

  • In silico docking : Utilize crystal structure data (e.g., PDB files) to model interactions with cytochrome P450 enzymes or off-target kinases .
  • QSAR modeling : Train models on datasets of fluorophenyl acetamides with known ADME profiles to predict metabolic pathways (e.g., oxidative dealkylation at the pyrrolidinone ring) .

Q. How can researchers design experiments to investigate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • Proteomic profiling : Combine affinity pull-down assays with mass spectrometry to identify interacting proteins in cell lysates.
  • Kinetic studies : Use stopped-flow fluorescence or isothermal titration calorimetry (ITC) to measure binding kinetics to putative targets .

Data Contradiction and Reproducibility

Q. What steps should be taken if batch-to-batch variability in biological activity is observed?

  • Methodological Answer :

  • Impurity profiling : Re-analyze batches via HPLC-MS to detect subtle synthetic byproducts (e.g., regioisomers from incomplete ring closure) .
  • Stability testing : Assess degradation under accelerated conditions (e.g., 40°C/75% RH) to identify hydrolytically labile groups (e.g., acetamide or phenoxy linkages) .

Structural and Mechanistic Insights

Q. How does the 2-methylphenoxy substituent influence the compound’s physicochemical properties?

  • Methodological Answer :

  • LogP determination : Use shake-flask experiments or computational tools (e.g., ACD/Labs) to quantify the lipophilicity contribution of the methylphenoxy group.
  • Solubility studies : Compare solubility in aqueous buffers (pH 1.2–7.4) with analogs lacking the methyl group to assess its role in aggregation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.